molecular formula C8H7ClO2 B2962867 (S)-2-Chloro-2-phenylacetic acid CAS No. 29125-24-4

(S)-2-Chloro-2-phenylacetic acid

Cat. No. B2962867
CAS RN: 29125-24-4
M. Wt: 170.59
InChI Key: QKSGIGXOKHZCQZ-ZETCQYMHSA-N
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Description

“(S)-2-Chloro-2-phenylacetic acid” is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 .


Molecular Structure Analysis

The molecular structure of “(S)-2-Chloro-2-phenylacetic acid” is represented by the formula C8H7ClO2 . The exact mass is 170.01300 . The structure includes a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a chlorine atom, and an acetic acid group .


Chemical Reactions Analysis

The specific chemical reactions involving “(S)-2-Chloro-2-phenylacetic acid” are not detailed in the search results. Chemical reactions would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Chloro-2-phenylacetic acid” include a molecular weight of 170.59300 . Other properties such as boiling point, melting point, and density are not specified in the search results .

Safety And Hazards

The safety and hazards associated with “(S)-2-Chloro-2-phenylacetic acid” are not detailed in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the use and study of “(S)-2-Chloro-2-phenylacetic acid” are not specified in the search results . Future research could potentially explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

(2S)-2-chloro-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGIGXOKHZCQZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Chloro-2-phenylacetic acid

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